5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
CAS No.: 1105230-70-3
Cat. No.: VC6469044
Molecular Formula: C17H19NO4
Molecular Weight: 301.342
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105230-70-3 |
---|---|
Molecular Formula | C17H19NO4 |
Molecular Weight | 301.342 |
IUPAC Name | 5-ethoxy-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide |
Standard InChI | InChI=1S/C17H19NO4/c1-2-21-16-12-22-15(11-14(16)19)17(20)18-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,18,20) |
Standard InChI Key | AMROTDFOOONLOU-UHFFFAOYSA-N |
SMILES | CCOC1=COC(=CC1=O)C(=O)NCCCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
5-Ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide features a pyran ring substituted with an ethoxy group at position 5, a ketone at position 4, and a carboxamide moiety at position 2 linked to a 3-phenylpropyl chain. The IUPAC name is derived systematically: the pyran ring is numbered to prioritize the ketone (position 4) and ethoxy group (position 5), while the carboxamide substituent at position 2 is denoted as N-(3-phenylpropyl) .
Table 1: Comparative Molecular Properties of Pyran-2-Carboxamide Derivatives
The target compound’s molecular formula (C₁₇H₂₂NO₄) distinguishes it from related derivatives by its elongated 3-phenylpropyl side chain, which may influence solubility and receptor binding .
Spectroscopic Insights
While direct spectroscopic data for the target compound are unavailable, analogous pyran-4-ones exhibit characteristic IR absorptions for carbonyl groups (1,650–1,750 cm⁻¹) and NH stretches (3,300–3,500 cm⁻¹) . NMR patterns for similar compounds show pyran ring protons as doublets (δ 6.0–7.0 ppm) and ethoxy groups as triplets (δ 1.2–1.4 ppm) .
Synthesis and Manufacturing
Cyclocondensation Strategies
The pyran core can be synthesized via cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with α,β-unsaturated carbonyl compounds, a method validated for producing pyran-4-ones . For example, reacting ethyl 3-ethoxyacrylate with a diketene derivative in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) yields the pyran scaffold .
Functionalization Steps
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Ethoxylation: Introducing the ethoxy group at position 5 via nucleophilic substitution using sodium ethoxide under anhydrous conditions .
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Carboxamide Formation: Coupling the pyran-2-carboxylic acid with 3-phenylpropylamine using a carbodiimide coupling agent (e.g., EDC/HOBt) .
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Oxidation: The 4-oxo group is typically introduced during cyclization or via post-synthetic oxidation using Jones reagent .
Table 2: Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Cyclocondensation | Ethyl 3-ethoxyacrylate, BF₃·Et₂O, THF, 0°C→RT | 65–70 |
2 | Ethoxylation | NaOEt, EtOH, reflux | 80 |
3 | Amide Coupling | EDC, HOBt, DMF, RT | 75 |
Physicochemical Properties
Thermodynamic Parameters
The calculated molecular weight (304.36 g/mol) aligns with analogs like N-(4-ethoxyphenyl)-5-ethyl-3-oxo-pyrazolo-pyridine-7-carboxamide (402.4 g/mol) . The logP value (estimated via ChemDraw: 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
Solubility and Stability
Pyran-2-carboxamides generally exhibit limited aqueous solubility (<1 mg/mL) but enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies on related compounds indicate decomposition above 200°C, with hydrolytic susceptibility at the amide bond under acidic/basic conditions .
Applications and Industrial Relevance
Agrochemistry
Pyran-4-ones derivatives are explored as fungicides due to their ability to disrupt fungal cell membranes . The ethoxy group may enhance environmental stability compared to shorter alkoxy chains .
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